PD-166866

描述

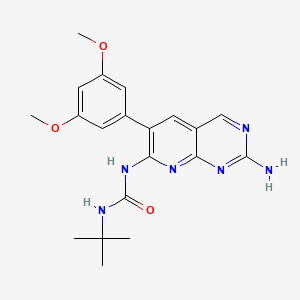

PD-166866 is a member of the class of pyridopyrimidines that is pyrido[2,3-d]pyrimidine substituted by an amino group at position 2, 3,5-dimethoxyphenyl group at position 6, and by a (tert-butylcarbamoyl)nitrilo group at position 7. It is a selective ATP competitive inhibitor of the human fibroblast growth factor-1 receptor (FGFR1) tyrosine kinase with an IC50 of 52.4 nM. It has a role as an apoptosis inducer, an antineoplastic agent, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an angiogenesis inhibitor. It is a dimethoxybenzene, a pyridopyrimidine, a member of ureas, a biaryl and a primary arylamine.

作用机制

Target of Action

The primary target of this compound, also known as PD-166866, is the Fibroblast Growth Factor-1 receptor tyrosine kinase (FGFR1) . FGFR1 is a cell surface receptor that plays a crucial role in cell proliferation, differentiation, and migration .

Mode of Action

This compound selectively inhibits FGFR1, with an IC50 value of 55 nM . This means it binds to the FGFR1, blocking its activity and preventing it from sending signals for cell growth and division .

Biochemical Pathways

By inhibiting FGFR1, this compound disrupts the FGF signaling pathway, which is involved in various cellular processes including cell growth, differentiation, and migration . The downstream effects of this disruption can lead to the inhibition of cell proliferation and potentially the induction of cell death .

Pharmacokinetics

Its degree of lipophilicity, which reflects the compound’s affinity for a lipid environment, allows it to diffuse easily into cells .

Result of Action

The inhibition of FGFR1 by this compound can lead to a decrease in cell proliferation and potentially induce cell death . This makes it a potential therapeutic agent for diseases characterized by overactive FGFR1 signaling, such as certain types of cancer .

生化分析

Biochemical Properties

1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea interacts with the FGF-1 receptor tyrosine kinase (FGFR1), inhibiting its activity . This interaction is highly selective, as the compound does not affect other tyrosine kinases such as c-Src, PDGFR-b, EGFR, or insulin receptor tyrosine kinases, or MEK, PKC, and CDK4 .

Cellular Effects

In cells expressing endogenous FGFR-1, such as NIH 3T3 cells, and in cells overexpressing human FGFR-1 tyrosine kinase, such as L6 cells, 1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea effectively inhibits receptor autophosphorylation mediated by bFGF . In vascular smooth muscle cells, A432, or NIHIR cells, the compound does not inhibit receptor autophosphorylation stimulated by PDGF, EGF, or insulin, demonstrating its high selectivity for FGFR-1 .

Molecular Mechanism

The molecular mechanism of action of 1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea involves the inhibition of the FGF-1 receptor tyrosine kinase (FGFR1) . This inhibition prevents the autophosphorylation of the receptor, thereby disrupting the downstream signaling pathways that are activated by FGFR1 .

生物活性

PD-166866 is a selective small molecule inhibitor of the fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase, belonging to a new structural class of inhibitors known as 6-aryl-pyrido[2,3-d]pyrimidines. Its biological activity has been extensively studied due to its potential therapeutic applications in cancer and inflammatory diseases.

FGFR1 Inhibition

This compound exhibits a potent inhibitory effect on FGFR1 with an IC50 value of approximately 52.4 nM, functioning as an ATP-competitive inhibitor. This specificity allows it to effectively block bFGF-mediated receptor autophosphorylation in various cell lines, including NIH 3T3 cells and L6 myoblasts, without affecting other tyrosine kinases such as c-Src or the insulin receptor .

Anti-Angiogenic Properties

One of the significant biological activities of this compound is its anti-angiogenic effect. It has been shown to inhibit microvessel outgrowth from human placenta artery fragments, highlighting its potential in treating conditions associated with abnormal blood vessel formation, such as tumors and atherosclerosis .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit cell proliferation in response to bFGF, with an IC50 value of approximately 24 nM over extended exposure periods. This inhibition correlates with the drug's ability to induce apoptosis in various cell types, evidenced by increased DNA damage and PARP cleavage .

Cartilage Protection

Recent research has shown that this compound can counteract cartilage degeneration induced by interleukin-1β (IL-1β). In cartilage explants treated with IL-1β, this compound significantly reduced glycosaminoglycan (GAG) release and impeded the nuclear translocation of p65, a key component of the NF-κB signaling pathway. This suggests a protective role against inflammatory damage in joint tissues .

| Study | Effect | Concentration | Outcome |

|---|---|---|---|

| Inhibition of FGFR1 | Cell proliferation | 24 nM | Significant inhibition over 8 days |

| Anti-angiogenesis | Microvessel outgrowth | N/A | Potent inhibition from human placenta |

| Cartilage protection | GAG release reduction | 100 nM | Significant decrease in IL-1β stimulated GAGs |

Cancer Research

In studies focused on cancer prevention, this compound was found to inhibit colony formation in JB6 P+ and MCF-10A cells at low micromolar concentrations (0.2 to 10 µM), indicating its potential role as a chemopreventive agent against obesity-associated cancers .

Mechanistic Insights

Research indicates that this compound may activate apoptotic pathways leading to cell death through mechanisms involving oxidative stress and DNA damage. The presence of PARP cleavage suggests that apoptosis is a primary mode of action for this compound .

科学研究应用

PD-166866 is a selective ATP-competitive inhibitor of the human fibroblast growth factor-1 receptor (FGFR1) tyrosine kinase . It belongs to the pyridopyrimidine class of compounds and has a molecular weight of 396.4 g/mol . It has potential uses as an antineoplastic and antiangiogenic agent .

Scientific Research Applications

This compound has demonstrated potential therapeutic applications in several areas of scientific research:

- Chondroprotection this compound can protect cartilage from degeneration. It significantly counteracts Interleukin-1β (IL-1β)-stimulated glycosaminoglycan (GAG) release in cartilage explants . It also impedes IL-1β-stimulated nuclear translocation of p65 in rat chondrocytes .

- Anti-angiogenesis PD 166866 is a potent inhibitor of microvessel outgrowth (angiogenesis) from cultured artery fragments of human placenta . It may be useful as an antiangiogenic agent for therapeutic targets such as tumor growth and neovascularization of atherosclerotic plaques .

- Cell Proliferation Control PD166866 controls the basic Fibroblast Growth Factor (bFGF)/FGFR-1 system, promoting a significant reduction of cell proliferation and loss of viability in murine fibroblasts . It may control proliferation via induction of apoptosis . It may be used in the control of hyper-proliferative fibrotic pathologies like tumors .

- Non-Small Cell Lung Cancer Fibroblast growth factor receptor-mediated signals contribute to the malignant growth of non-small cell lung cancer (NSCLC) .

- Obesity-Associated Cancers PD166866 significantly inhibited JB6 P+ colony formation at 0.2 and 0.5 µM and MCF-10A colony formation at 2.5, 5.0 and 10 µM .

- Reduction of Non-endocrine cells this compound reduces non-endocrine cells in vitro and suppresses graft hypertrophy in vivo while maintaining glycemic control activity . It reduces the number of non-endocrine cells without affecting endocrine cells .

Data Table

Case Studies

- Cartilage Degeneration: In a study using porcine cartilage explants, PD166866 significantly reduced IL-1β-induced GAG release, a marker of cartilage breakdown. IL-1β treatment dramatically increased GAG in the culture medium, but PD166866 exposure, even at a concentration of 100 nM, significantly decreased the IL-1β- induced release of GAGs .

- Non-endocrine cells: In a study of iPS cell-derived pancreatic tissues, this compound reduced the number of non-endocrine cells without affecting endocrine cells .

- Murine Fibroblasts: Exposure of murine fibroblasts to PD166866 caused a significant reduction of cell growth at micromolar concentrations. The drug induced cell death via an apoptotic pathway .

属性

IUPAC Name |

1-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-20(2,3)26-19(27)25-17-15(8-12-10-22-18(21)24-16(12)23-17)11-6-13(28-4)9-14(7-11)29-5/h6-10H,1-5H3,(H4,21,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJSWORVNIOXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416144 | |

| Record name | 1-(2-Amino-6-(3,5-dimethoxyphenyl)-pyrido(2,3-d)pyrimidin-7-yl)-3-tert-butyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192705-79-6 | |

| Record name | PD 166866 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192705796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Amino-6-(3,5-dimethoxyphenyl)-pyrido(2,3-d)pyrimidin-7-yl)-3-tert-butyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD166866 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-166866 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA856793UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。